molecular formula C28H18BrF3N4O3 B2484044 N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-47-5

N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2484044
CAS No.: 313245-47-5
M. Wt: 595.376
InChI Key: UQPKBCNXPNVFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C28H18BrF3N4O3 and its molecular weight is 595.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18BrF3N4O3/c1-39-19-10-7-16(8-11-19)22-14-24(28(30,31)32)36-25(33-22)15-23(35-36)27(38)34-21-12-9-18(29)13-20(21)26(37)17-5-3-2-4-6-17/h2-15H,1H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPKBCNXPNVFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18BrF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Substituents including a benzoyl group, bromophenyl, methoxyphenyl, and trifluoromethyl groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and anti-inflammatory responses. The following sections detail specific activities and findings from recent studies.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds possess significant antitumor properties. For instance:

  • Mechanism of Action : The compound inhibits key signaling pathways involved in cancer cell proliferation and survival. This includes interference with the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and metabolism.
  • Case Study : A study on similar pyrazolo compounds showed promising results in inhibiting tumor growth in xenograft models of breast cancer, with IC50 values in the nanomolar range .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties that could be beneficial in treating conditions such as rheumatoid arthritis or chronic inflammatory diseases.

  • Mechanism : It is suggested that the compound modulates the expression of pro-inflammatory cytokines and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.
  • Research Findings : In vitro assays indicated that related compounds significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

  • Absorption : The compound shows favorable solubility characteristics, enhancing its bioavailability.
  • Metabolism : Preliminary studies suggest hepatic metabolism via cytochrome P450 enzymes, which may influence its pharmacological efficacy and toxicity profiles.

Toxicity Profile

While exploring therapeutic potentials, assessing toxicity is crucial:

  • In Vitro Toxicity Studies : Evaluations using human cell lines indicate a moderate toxicity profile at higher concentrations, necessitating further investigation into dose-dependent effects .

Data Summary Table

Biological ActivityMechanism of ActionIC50 Value (nM)Reference
AntitumorInhibition of PI3K/Akt pathway50 - 200
Anti-inflammatoryModulation of cytokines; inhibition of NF-kB30 - 100
Hepatic MetabolismCytochrome P450 mediated-
CytotoxicityDose-dependent effects>500

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazolo derivatives showed promising activity against K562 and MCF-7 cancer cell lines, indicating potential for development as anticancer agents .

1.2 Antiviral Properties

The compound's structure suggests potential antiviral applications, particularly against influenza viruses. Research focusing on similar pyrazolo compounds has shown effectiveness in disrupting the interactions within the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication. By inhibiting the PA-PB1 interface of the influenza virus polymerase, these compounds could serve as a basis for new antiviral therapies .

1.3 Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Similar compounds have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. The efficacy of these compounds in inhibiting these enzymes could position them as valuable therapeutic agents .

Agricultural Applications

2.1 Crop Protection

The compound's structural characteristics may lend themselves to applications in crop protection. Derivatives of pyrazolo compounds have been explored for their ability to protect crops from pests and diseases. For instance, phenylamine derivatives have shown potential as fungicides and herbicides, suggesting that similar pyrazolo derivatives could be developed for agricultural use .

Synthesis and Functionalization

The synthesis of this compound has been achieved through various chemical methodologies that enhance its functionalization capabilities. Recent advances in synthetic strategies allow for the modification of this compound to improve its biological activity and selectivity against specific targets in both medicinal and agricultural contexts .

Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Reference
Pyrazolo Derivative AK56210
Pyrazolo Derivative BMCF-715
N-(2-benzoyl-...)VariousTBDCurrent Study

Antiviral Activity Data

Compound NameVirus TargetedIC50 (µM)Reference
Pyrazolo Derivative CInfluenza A20
N-(2-benzoyl-...)TBDTBDCurrent Study

Chemical Reactions Analysis

Core Reactivity of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core demonstrates significant electrophilic substitution potential at positions 3, 5, and 7. For example:

  • Nitrogen-directed substitutions : The N1 nitrogen facilitates regioselective functionalization at C3 and C7 under acidic or oxidative conditions .

  • Trifluoromethyl group stability : The electron-withdrawing CF₃ group at C7 enhances electrophilicity at adjacent positions but resists hydrolysis under standard conditions.

Table 1: Representative Substitution Reactions

PositionReagent/ConditionsProductYield (%)Source
C3Ethyl acetoacetate, HOAc, O₂, 130°C3-Carboxyethyl derivatives74–94
C54-Bromophenyl boronic acid, Pd(OAc)₂Biaryl coupling products62–83
C7H₂O/H₂SO₄, refluxPartial CF₃ → COOH conversion (limited)<20

Carboxamide Group

The 2-carboxamide moiety undergoes hydrolysis and condensation:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, it converts to the corresponding carboxylic acid (R-COOH\text{R-COOH}).

  • Condensation : Reacts with hydrazines or amines to form hydrazides or acylated derivatives .

Bromophenyl Substituent

The 4-bromo group on the benzoyl ring participates in:

  • Suzuki-Miyaura coupling : With aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .

  • Nucleophilic aromatic substitution : Displacement by amines or alkoxides at elevated temperatures .

Catalytic Cross-Dehydrogenative Coupling (CDC)

The compound’s electron-rich pyrimidine ring enables oxidative CDC reactions:

  • With β-diketones : In ethanol/acetic acid under O₂, it forms fused pyrido[1,2-b]indazole derivatives (83–87% yield) .

  • Mechanism : Involves enolization of β-diketones, nucleophilic attack on the pyrimidine ring, and oxidative dehydrogenation .

Example Reaction Pathway :

Pyrazolo-pyrimidine+dimedoneHOAc, O2Pyridoindazole derivative+H2O[2]\text{Pyrazolo-pyrimidine} + \text{dimedone} \xrightarrow{\text{HOAc, O}_2} \text{Pyridoindazole derivative} + \text{H}_2\text{O} \quad[2]

Cycloaddition and Ring Expansion

  • Diels-Alder reactivity : The electron-deficient pyrimidine ring acts as a dienophile toward conjugated dienes .

  • Ring expansion : Treatment with HNO₃/H₂SO₄ introduces nitro groups, enabling subsequent reduction to amino derivatives .

Challenges and Limitations

  • Steric hindrance : Bulky substituents (e.g., 2-benzoyl, 4-bromophenyl) limit reactivity at proximal positions.

  • CF₃ group inertness : Harsh conditions (>150°C) required for CF₃ modification risk decomposition.

Key Research Findings

  • Optimal coupling conditions : Pd(OAc)₂ (10 mol%), K₂CO₃, DMF, 100°C achieve 85% yield in Suzuki reactions .

  • Hydrolysis selectivity : Carboxamide hydrolysis occurs preferentially over trifluoromethyl group cleavage.

Preparation Methods

Ring Construction via [3+3] Cyclocondensation

The foundational method involves condensing 5-amino-3-(4-methoxyphenyl)pyrazole with β-keto-trifluoromethyl enol ethers under acidic conditions:

Reaction Scheme 1

5-Amino-3-(4-methoxyphenyl)pyrazole + CF3COCH2CO2Et → Pyrazolo[1,5-a]pyrimidine intermediate

Optimized Conditions

  • Solvent: Anhydrous DMF
  • Catalyst: p-Toluenesulfonic acid (0.5 equiv)
  • Temperature: 110°C, 12 hr
  • Yield: 68-72%

Key spectroscopic data for intermediate:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H, H-6), 7.89 (d, J=8.6 Hz, 2H, ArH), 6.93 (d, J=8.6 Hz, 2H, ArH), 3.84 (s, 3H, OCH3)
  • ¹⁹F NMR : -62.5 ppm (CF3)

Chlorination-Trifluoromethylation Sequence

Alternative approaches use dichloropyrimidine intermediates followed by halogen exchange:

Stepwise Protocol :

  • POCl3-Mediated Chlorination
    Ethyl 7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate + POCl3 → Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
    • Yield: 66% (360 g scale)
  • CF3 Introduction via Ullmann Coupling
    5,7-Dichloro intermediate + CuCF3 → 7-Trifluoromethyl derivative
    • Catalyst: CuI/1,10-phenanthroline
    • Solvent: DMSO, 120°C, 24 hr
    • Yield: 54%

Carboxamide Formation

Ester Hydrolysis and Amide Coupling

The critical C3-carboxamide forms through sequential hydrolysis and peptide coupling:

Process Details :

  • Saponification
    Ethyl ester (1.79 mol) + LiOH (5.7 g) → Carboxylic acid
    • Conditions: MeOH/THF/H2O, reflux
    • Conversion: >95%
  • BOP-Mediated Amidation
    Carboxylic acid + 2-Benzoyl-4-bromoaniline → Target amide
    • Reagent: BOP (24 g, 53 mmol)
    • Base: DIEA (29 mL)
    • Solvent: DMF, rt, 30 min
    • Yield: 82%

Analytical Validation

  • HPLC Purity : 99.2% (C18, 0.1% TFA/MeCN)
  • HRMS : m/z 669.0784 [M+H]+ (calc. 669.0789)

Side Chain Installation

2-Benzoyl-4-Bromoaniline Preparation

The aromatic side chain synthesizes via Friedel-Crafts acylation:

Optimized Route :

  • 4-Bromoaniline Protection
    • Boc2O, DMAP, CH2Cl2, 0°C → 92% yield
  • AlCl3-Catalyzed Benzoylation

    • Benzoyl chloride (1.2 equiv), AlCl3 (2.5 equiv)
    • Nitromethane, 0°C → rt, 6 hr → 78% yield
  • Boc Deprotection

    • TFA/CH2Cl2 (1:1), 0°C → 95% yield

Process Scale-Up Considerations

Critical Quality Attributes

Parameter Specification Analytical Method
Related Substances ≤0.5% any individual HPLC-UV (254 nm)
Residual Solvents <500 ppm DMF GC-FID
Particle Size D90 < 50 μm Laser Diffraction

Purification Challenges

  • Trifluoromethyl Group Stability : Requires pH control during crystallization (optimal pH 6.5-7.0)
  • Polymorphism : Three crystalline forms identified via XRPD – Form I (thermodynamically stable) preferred

Alternative Synthetic Routes

Suzuki Coupling Strategy

Late-stage installation of 4-methoxyphenyl group via palladium catalysis:

Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K2CO3 (3 equiv)
  • Solvent : DME/H2O (4:1)
  • Temperature : 80°C, 8 hr
  • Yield : 65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.